molecular formula C17H16N2O4S B2794170 N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 923086-41-3

N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No. B2794170
CAS RN: 923086-41-3
M. Wt: 344.39
InChI Key: KGBKLLQWKUERIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide, also known as CPS-110, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH by CPS-110 has been shown to have a number of potential therapeutic applications, including the treatment of pain, inflammation, and anxiety disorders.

Mechanism of Action

N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide acts as a potent and selective inhibitor of FAAH, the enzyme responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids such as anandamide, which can then activate cannabinoid receptors in the body. This activation of cannabinoid receptors has been shown to have a number of potential therapeutic effects, including reducing pain and inflammation and regulating mood and anxiety.
Biochemical and Physiological Effects:
The inhibition of FAAH by this compound has a number of biochemical and physiological effects. In particular, it increases the levels of endocannabinoids such as anandamide, which can then activate cannabinoid receptors in the body. This activation of cannabinoid receptors has been shown to have a number of effects, including reducing pain and inflammation, regulating mood and anxiety, and promoting neuroprotection.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is its selectivity for FAAH, which reduces the potential for off-target effects. Additionally, its potency as an FAAH inhibitor allows for lower doses to be used in experiments. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are a number of potential future directions for the study of N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide. One potential application is in the treatment of chronic pain, where it may be effective in reducing pain and inflammation without the potential for addiction or tolerance associated with opioid medications. Additionally, it may have potential applications in the treatment of anxiety disorders, where it has been shown to have anxiolytic effects in preclinical models. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop effective dosing strategies for clinical use.

Synthesis Methods

The synthesis of N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves the reaction of 2-cyanophenylboronic acid and 4-methoxybenzenesulfonyl chloride in the presence of a palladium catalyst. The resulting intermediate is then reacted with 3-bromo-1-propanol to yield this compound.

Scientific Research Applications

N-(2-cyanophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide has been extensively studied in preclinical models for its potential therapeutic applications. In particular, it has been shown to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have anxiolytic effects in rodent models of anxiety disorders.

properties

IUPAC Name

N-(2-cyanophenyl)-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-23-14-6-8-15(9-7-14)24(21,22)11-10-17(20)19-16-5-3-2-4-13(16)12-18/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBKLLQWKUERIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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